

# Technical Monograph: 2-Chloro-2-fluoroethanol[1][2]

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## Compound of Interest

Compound Name: 2-Chloro-2-fluoroethanol

CAS No.: 13891-54-8

Cat. No.: B3378172

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## Executive Summary

**2-Chloro-2-fluoroethanol** (CAS: 13891-54-8) is a specialized organofluorine compound featuring a geminal chlorofluoro-substitution pattern at the

-carbon relative to the hydroxyl group.[1] While less common than its monofluorinated or trifluorinated analogs (e.g., 2-fluoroethanol, 2,2,2-trifluoroethanol), it serves as a critical reference standard in toxicological metabolism and a potential building block for introducing the chiral

motif into bioactive molecules. This guide details its physicochemical identity, synthesis via ester reduction, and reactivity profile, specifically emphasizing its role as a metabolite of hydrochlorofluorocarbons (HCFCs).

## Chemical Identity & Physical Properties[3][4]

The compound is a chiral molecule due to the C2 carbon bearing four distinct substituents (H, Cl, F,

). It typically exists as a racemate unless synthesized via asymmetric catalysis or enzymatic resolution.

## Table 1: Physicochemical Specifications

Property	Value / Description
CAS Registry Number	13891-54-8
IUPAC Name	2-Chloro-2-fluoroethan-1-ol
Molecular Formula	
Molecular Weight	98.50 g/mol
Structure	
Physical State	Colorless liquid (Standard conditions)
Solubility	Miscible with polar organic solvents (Methanol, DCM, THF); water soluble.
Key Precursor	Methyl 2-chloro-2-fluoroacetate (CAS 433-52-3)
Chirality	1 Chiral Center (C2); exists as (R) and (S) enantiomers.

## Synthesis & Production Methodologies

The primary laboratory route to **2-chloro-2-fluoroethanol** involves the reduction of chlorofluoroacetic acid derivatives. Unlike simple alkylation methods, this approach ensures the integrity of the gem-chlorofluoro moiety.

### Method A: Reduction of Methyl 2-Chloro-2-Fluoroacetate

This protocol utilizes Lithium Aluminum Hydride (

) or Sodium Borohydride (

) to reduce the ester functionality to the primary alcohol.

Reagents:

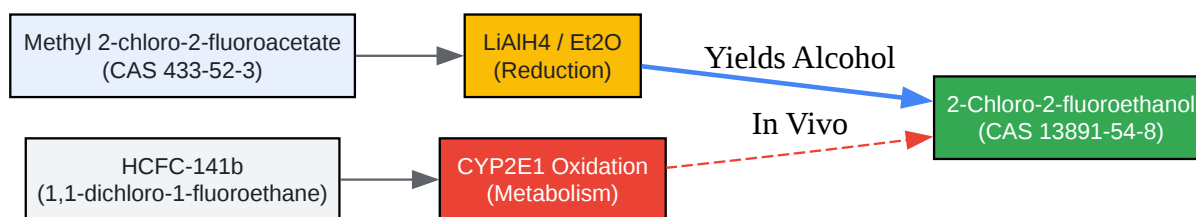
- Methyl 2-chloro-2-fluoroacetate (Precursor)
- Lithium Aluminum Hydride ( ) (Reducing agent)
- Anhydrous Diethyl Ether or THF (Solvent)
- Dilute HCl (Quenching)

Protocol:

- Preparation: In a flame-dried flask under argon atmosphere, suspend (1.1 equiv) in anhydrous diethyl ether at 0°C.
- Addition: Add Methyl 2-chloro-2-fluoroacetate (1.0 equiv) dropwise to the suspension. Maintain temperature below 5°C to prevent defluorination or over-reduction side reactions.
- Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
- Quenching: Cool the reaction back to 0°C. Carefully quench with sequential addition of water, 15% NaOH, and water (Fieser method) or dilute acidic workup.
- Isolation: Filter the aluminum salts, dry the organic layer over , and concentrate under reduced pressure.
- Purification: Distill the crude oil under vacuum to obtain pure **2-chloro-2-fluoroethanol**.

## Method B: Metabolic Generation (In Situ)

**2-Chloro-2-fluoroethanol** is a documented metabolite of 1,1-dichloro-1-fluoroethane (HCFC-141b). Cytochrome P450 enzymes (specifically CYP2E1) oxidize the HCFC to chlorofluoroacetyl chloride, which is subsequently reduced or hydrolyzed to the alcohol.



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Figure 1: Synthetic and metabolic pathways yielding **2-chloro-2-fluoroethanol**.

## Chemical Reactivity & Transformations[5][6]

The reactivity of **2-chloro-2-fluoroethanol** is defined by the competing leaving group abilities of the halogen atoms and the nucleophilicity of the hydroxyl group.

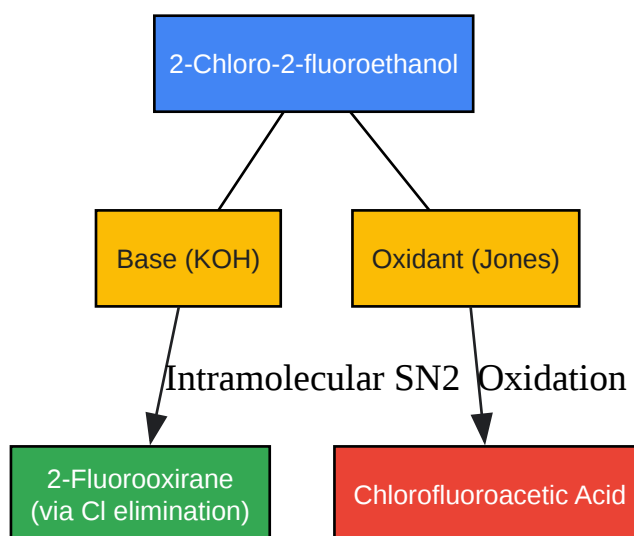
### Base-Mediated Cyclization (Epoxide Formation)

Treatment with a strong base (e.g., KOH, NaH) induces intramolecular substitution.

- Mechanism: The alkoxide attacks the  
-carbon.
- Selectivity: Chloride (  
) is a superior leaving group compared to Fluoride (  
) . Consequently, the major product is 2-fluorooxirane (fluorinated epoxide), not 2-chlorooxirane.
- Reaction:

### Oxidation

Standard oxidation (Jones reagent, Dess-Martin Periodinane) converts the alcohol to Chlorofluoroacetaldehyde or Chlorofluoroacetic acid, depending on the oxidant strength. These derivatives are potent electrophiles used in heterocyclic synthesis.



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Figure 2: Divergent reactivity pathways under basic and oxidative conditions.

## Applications in Drug Development[4] Bioisosterism and Stability

The

group serves as a lipophilic, metabolically robust modification of the ethyl chain.

- **Metabolic Blocking:** Substitution at the  $\alpha$ -position hinders metabolic oxidation at the adjacent carbon, potentially extending the half-life of drug candidates.
- **Chiral Probes:** As a chiral building block, it allows researchers to probe the stereochemical requirements of a binding pocket. The distinct size difference between Cl (1.75 Å) and F (1.47 Å) provides subtle steric tuning.

## Toxicology Standards

In environmental health and occupational safety, **2-chloro-2-fluoroethanol** is synthesized as a reference standard to monitor exposure to HCFC-141b and related industrial blowing agents. Its detection in urine confirms the metabolic breakdown of these volatile organic compounds.

## Safety & Handling

Warning: Fluorinated alcohols, particularly

-haloalcohols, often exhibit high toxicity due to their potential to metabolize into fluoroacetate-like derivatives (inhibitors of the Krebs cycle) or alkylating agents.

- Hazard Classification: Treat as Acute Toxic (Oral/Dermal/Inhalation).
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound may degrade to release HF or HCl upon prolonged exposure to moisture.
- PPE: Full chemical resistant gloves (Nitrile/Laminate), safety goggles, and use within a certified fume hood is mandatory.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18517415, 2-Chloro-2-fluoroethan-1-ol. Retrieved from [\[Link\]](#)
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## Sources

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